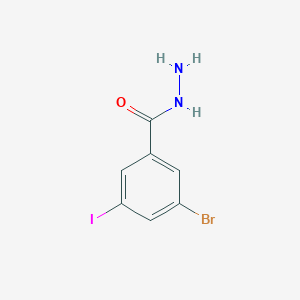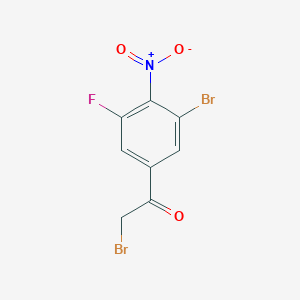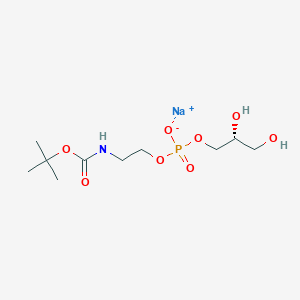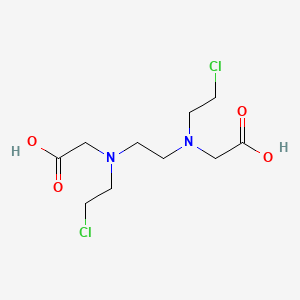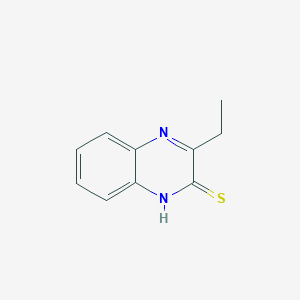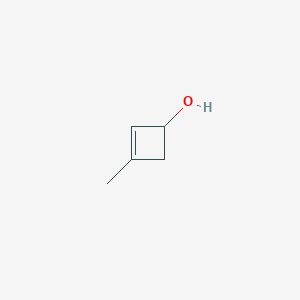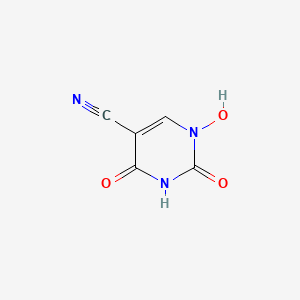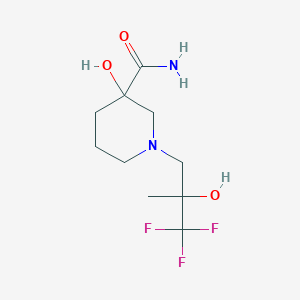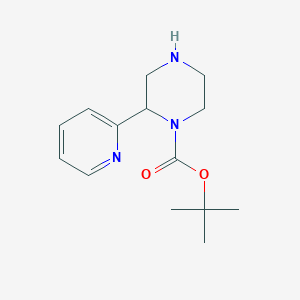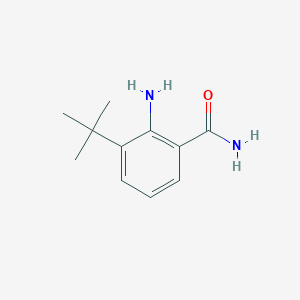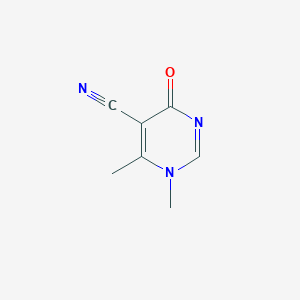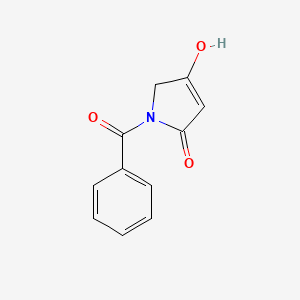
1-Benzoyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones These compounds are characterized by a pyrrole ring with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one typically involves the reaction of a suitable pyrrole derivative with benzoyl chloride in the presence of a base. The reaction conditions may vary, but common bases used include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoyl-pyrrolone derivative, while reduction could yield a benzyl-pyrrolone derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of biological pathways.
Industry: Could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzoyl and hydroxyl groups could play a role in binding to active sites or altering the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzoyl-4-hydroxy-1H-pyrrole-3-carboxylic acid
- 1-Benzoyl-4-hydroxy-1H-pyrrole-2-carboxylic acid
- 1-Benzoyl-4-hydroxy-1H-pyrrole-5-carboxylic acid
Uniqueness
1-Benzoyl-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
68661-20-1 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
1-benzoyl-3-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H9NO3/c13-9-6-10(14)12(7-9)11(15)8-4-2-1-3-5-8/h1-6,13H,7H2 |
InChI-Schlüssel |
CBLTWFZYKAHQJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(=O)N1C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13118755.png)
